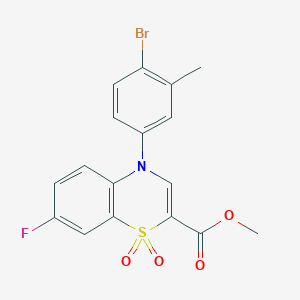

methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound belonging to the 1,4-benzothiazine family. Its structure features a benzothiazine core substituted with a 4-bromo-3-methylphenyl group at the 4-position, a fluorine atom at the 7-position, and a methyl carboxylate ester at the 2-position. This compound is of interest in medicinal chemistry due to the pharmacophore-rich benzothiazine scaffold, which is associated with anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrFNO4S/c1-10-7-12(4-5-13(10)18)20-9-16(17(21)24-2)25(22,23)15-8-11(19)3-6-14(15)20/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIRTUDXRQLSDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a benzothiazine core with a unique combination of halogen substituents (bromine and fluorine), which may enhance its biological reactivity. The molecular formula is , and its structure can be represented as follows:

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

- Antiproliferative Activity : Similar to other fluorinated benzothiazoles, this compound has shown potential in inhibiting the growth of cancer cells. Research indicates that it may induce cell death through mechanisms involving metabolic activation and covalent binding to cellular macromolecules .

- Inhibition of YAP/TAZ Pathway : It has been identified as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in the development of malignant mesothelioma. This pathway is often dysregulated in various cancers, making it a target for therapeutic intervention .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazine Core : The initial step involves the condensation of appropriate precursors to form the benzothiazine scaffold.

- Halogenation : Bromination and fluorination reactions are performed to introduce the halogen substituents.

- Carboxylation : The carboxylate group is introduced through standard esterification techniques.

These methods utilize readily available reagents such as sodium borohydride for reduction and aluminum chloride for substitution reactions.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it can be compared with other benzothiazine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 7-chloro-4-hydroxybenzothiazine | C₁₄H₁₃ClN₂O₂S | Contains a chlorine atom instead of bromine |

| Methyl 3,5-dimethylbenzothiazine | C₁₅H₁₅N₂OS | Lacks halogen substituents but has additional methyl groups |

| Methyl 6-fluorobenzothiazole | C₁₂H₈FN₂OS | Simpler structure with only one aromatic ring |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Fluorinated Benzothiazoles : Research has demonstrated that fluorinated benzothiazoles can induce antiproliferative effects without a biphasic dose-response relationship, suggesting they may be more effective as chemotherapeutic agents compared to their unfluorinated counterparts .

- Covalent Binding Studies : Investigations into how these compounds interact with biological targets have shown that their metabolism leads to reactive species capable of forming DNA adducts, contributing to their antiproliferative activity .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared below with three structurally related 1,4-benzothiazine derivatives from the literature (Table 1). Key differences lie in substituents, physical properties, and spectral characteristics.

Table 1: Comparative Analysis of Methyl 4-(4-Bromo-3-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-Dioxide and Analogues

Structural and Functional Differences

Substituent Effects: The 4-bromo-3-methylphenyl group in the target compound introduces steric bulk and bromine’s electron-withdrawing effects, which may influence binding interactions in biological targets compared to 5b’s 4'-bromobenzoyl and 4'-chlorophenoxy groups . The 7-fluoro substitution is conserved across all analogs, suggesting fluorine’s role in enhancing metabolic stability and membrane permeability . The methyl carboxylate ester at position 2 distinguishes the target from 5d’s propionyl group and 5e’s isopropyl carboxylate, impacting solubility and hydrolytic stability.

Spectral Trends :

- IR spectra consistently show S=O stretches near 1360–1385 cm⁻¹ and C=O stretches at 1625–1680 cm⁻¹, confirming sulfone and carbonyl functionalities .

- ¹H NMR signals for the NH proton (δ ~8.8–9.03) and aromatic protons (δ 6.13–8.02) align with benzothiazine derivatives’ electronic environments .

Synthetic Accessibility :

- Yields for analogs vary widely (34–60%), with the target compound’s synthesis likely requiring optimized bromination and esterification steps to improve efficiency .

Research Findings and Implications

Biological Activity :

- While direct data for the target compound are unavailable, analogs like 5b and 5e have demonstrated antimicrobial and anti-inflammatory activities in preclinical models. The bromine and fluorine substituents are hypothesized to enhance target selectivity .

Crystallographic Insights :

- Structural determination of such derivatives often employs software like SHELXL and WinGX for refinement and analysis . These tools enable precise mapping of substituent effects on molecular conformation.

Thermal Stability :

- The target compound’s decomposition temperature is expected to exceed 200°C, similar to 5b (253–255°C), due to the stabilizing sulfone group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.